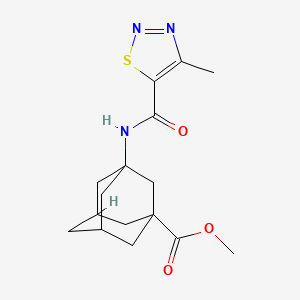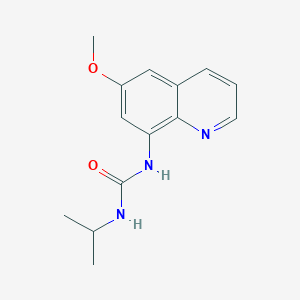![molecular formula C14H11ClN4O2S B6581704 N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1211265-53-0](/img/structure/B6581704.png)
N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a compound that has been synthesized and tested for various biological activities . It contains a 1,3,4-oxadiazole ring system, which is known to exert a wide variety of pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves several steps. Starting from 4-chlorobenzoic acid, the compound is synthesized through esterification with methanol, followed by hydrazination, salt formation, and cyclization . The resulting intermediate is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,4-oxadiazole ring system, which is known for its wide range of pharmacological activities . The presence of a C=N group is indicated by characteristic IR absorption in the 1,600–1,550 cm −1 region, and the presence of a sulfonyl functionality is confirmed by two strong absorption bands around 1,160~1,190 cm −1 and 1,340~1,380 cm −1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The reaction mixture is monitored using TLC, and after consumption of the starting material, the mixture is cooled, and the resulting solid is filtered using suction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by NMR, IR, and elemental analysis . The compound is a yellow solid with a melting point of 260-262°C .Scientific Research Applications
Antiviral Activity
This compound has been synthesized and tested for its antiviral activity . Specifically, it has shown certain activity against the tobacco mosaic virus . The compound’s antiviral properties make it a potential candidate for further research in the development of new antiviral drugs .
Antitubercular Activity
The compound has also been synthesized and tested for its antitubercular activity . It has shown promising results against three Mycobacterium tuberculosis cell lines . This suggests that it could be a potential candidate for the development of novel antitubercular agents .
Antifungal Activity
The compound’s sulfonamide derivatives have been reported to possess antifungal properties . This suggests potential agricultural applications, such as the development of new fungicides .
Herbicidal Properties
In addition to its antifungal activity, the compound’s sulfonamide derivatives have also been reported to have herbicidal properties . This could lead to the development of new herbicides for agricultural use .
Antineoplastic Activity
The compound has been synthesized as a series of derivatives to inhibit the growth of tumor cells . This suggests that it could have potential applications in cancer research and the development of new cancer treatments .
Anticonvulsant Properties
Certain 1,3,4-thiadiazoles, which are part of the compound’s structure, have displayed anticonvulsant properties . This suggests potential applications in the development of new treatments for epilepsy and other seizure disorders .
Antibacterial Properties
1,3,4-thiadiazoles have also shown antibacterial properties . This suggests that the compound could be used in the development of new antibacterial drugs .
Anti-Alzheimer Properties
1,3,4-oxadiazoles, which are also part of the compound’s structure, have shown anti-Alzheimer properties . This suggests potential applications in the development of new treatments for Alzheimer’s disease .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c1-8-13(22-19-17-8)14(20)16-7-11-6-12(21-18-11)9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCGMTRKELXTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6581622.png)


![2-(2-chloro-6-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6581648.png)
![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6581660.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6581661.png)
![4-(dimethylsulfamoyl)-N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B6581662.png)
![3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6581669.png)
![N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6581676.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide](/img/structure/B6581682.png)
![2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6581690.png)
![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide](/img/structure/B6581695.png)
![3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide](/img/structure/B6581700.png)